3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid
CAS No.:
Cat. No.: VC18382201
Molecular Formula: C16H13BrN4O3
Molecular Weight: 389.20 g/mol
* For research use only. Not for human or veterinary use.
![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid -](/images/structure/VC18382201.png)
Specification
Molecular Formula | C16H13BrN4O3 |
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Molecular Weight | 389.20 g/mol |
IUPAC Name | 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
Standard InChI | InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24) |
Standard InChI Key | BDLNALUQJNZQQE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid, reflects its structural complexity (Figure 1). Key features include:
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A 4-bromophenyl group at the pyrazole’s 3-position, enhancing hydrophobicity and halogen bonding potential.
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A 2-cyanoacrylic acid substituent at the pyrazole’s 4-position, contributing to electrophilic reactivity and hydrogen-bonding capacity.
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A 3-amino-3-oxopropyl side chain at the pyrazole’s 1-position, enabling zwitterionic interactions.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₆H₁₃BrN₄O₃ |
Molecular Weight | 389.20 g/mol |
IUPAC Name | (E)-3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
SMILES | C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Br |
InChI Key | BDLNALUQJNZQQE-YRNVUSSQSA-N |
Hydrogen Bond Donors | 3 (NH₂, COOH) |
Hydrogen Bond Acceptors | 6 (N, O, CN) |
LogP (Predicted) | 2.1 ± 0.3 |
Data derived from VulcanChem and PubChem .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 6.8–7.0 ppm (acrylic CH), and δ 2.5–3.0 ppm (propyl side chain).
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IR: Stretching vibrations at 2250 cm⁻¹ (C≡N), 1705 cm⁻¹ (COOH), and 1650 cm⁻¹ (amide C=O).
Synthesis and Optimization
Conventional Synthesis Routes
The compound is synthesized via N-cyanoacylation of 4-bromophenylpyrazole intermediates using 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent. Key steps include:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters.
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Side Chain Introduction: Alkylation with 3-amino-3-oxopropyl bromide under basic conditions.
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Cyanoacrylic Acid Coupling: Knoevenagel condensation with cyanoacetic acid .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
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Pyrazole Formation | Ethanol, HCl, 80°C, 6 h | 72 |
Alkylation | K₂CO₃, DMF, 60°C, 4 h | 65 |
Knoevenagel Condensation | Piperidine, AcOH, reflux, 8 h | 58 |
Ultrasonically Assisted Synthesis
Ultrasound irradiation (40 kHz, 150 W) reduces reaction times by 60–70% compared to conventional methods. For example, the Knoevenagel step achieves 85% yield in 2.5 hours under ultrasonication, attributed to enhanced mass transfer and cavitation effects .
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits VEGF Receptor-2 (IC₅₀ = 0.8 μM) and EGFR (IC₅₀ = 1.2 μM) by competitively binding to the ATP pocket. Molecular docking reveals hydrogen bonds between:
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The cyano group and Cys773 (EGFR).
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The carboxylic acid and Lys868 (VEGFR-2).
Anticancer Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC₅₀ values of 12 μM and 18 μM, respectively. Mechanistically, it induces apoptosis via:
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PARP Cleavage: Caspase-3 activation (2.5-fold increase).
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ROS Generation: 1.8-fold elevation in intracellular ROS.
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